Cas no 2172156-76-0 (4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole)

4-(Chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole is a specialized heterocyclic compound featuring a chloromethyl group, a cyclopropyl substituent, and a trifluoroethyl moiety attached to a 1,2,3-triazole core. This structure offers versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research, where the reactive chloromethyl group enables further functionalization. The cyclopropyl ring enhances steric and electronic properties, while the trifluoroethyl group contributes to metabolic stability and lipophilicity. The compound serves as a valuable intermediate for constructing complex molecules, including bioactive compounds with potential pharmacological activity. Its well-defined reactivity profile makes it suitable for selective modifications in multi-step syntheses.
4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole structure
2172156-76-0 structure
商品名:4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
CAS番号:2172156-76-0
MF:C8H9ClF3N3
メガワット:239.625370740891
CID:6249632
PubChem ID:165591433

4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole 化学的及び物理的性質

名前と識別子

    • 4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
    • EN300-1595245
    • 2172156-76-0
    • インチ: 1S/C8H9ClF3N3/c9-3-6-7(5-1-2-5)15(14-13-6)4-8(10,11)12/h5H,1-4H2
    • InChIKey: CIFHVEIPEHXJFT-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=C(C2CC2)N(CC(F)(F)F)N=N1

計算された属性

  • せいみつぶんしりょう: 239.0437095g/mol
  • どういたいしつりょう: 239.0437095g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1595245-0.5g
4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
2172156-76-0
0.5g
$1234.0 2023-06-04
Enamine
EN300-1595245-1.0g
4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
2172156-76-0
1g
$1286.0 2023-06-04
Enamine
EN300-1595245-5.0g
4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
2172156-76-0
5g
$3728.0 2023-06-04
Enamine
EN300-1595245-100mg
4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
2172156-76-0
100mg
$1131.0 2023-09-23
Enamine
EN300-1595245-0.05g
4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
2172156-76-0
0.05g
$1080.0 2023-06-04
Enamine
EN300-1595245-50mg
4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
2172156-76-0
50mg
$1080.0 2023-09-23
Enamine
EN300-1595245-0.1g
4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
2172156-76-0
0.1g
$1131.0 2023-06-04
Enamine
EN300-1595245-10.0g
4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
2172156-76-0
10g
$5528.0 2023-06-04
Enamine
EN300-1595245-5000mg
4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
2172156-76-0
5000mg
$3728.0 2023-09-23
Enamine
EN300-1595245-0.25g
4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole
2172156-76-0
0.25g
$1183.0 2023-06-04

4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole 関連文献

4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazoleに関する追加情報

Introduction to 4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole (CAS No. 2172156-76-0)

4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2172156-76-0, belongs to the triazole class of molecules, which are well-documented for their broad-spectrum biological activities. The structural features of this molecule, particularly its incorporation of a chloromethyl group and a trifluoroethyl side chain, contribute to its distinctive chemical properties and potential applications in drug discovery.

The chloromethyl substituent at the 4-position of the triazole ring introduces a reactive site that can participate in various chemical transformations, such as nucleophilic addition reactions. This feature makes the compound a valuable intermediate in the synthesis of more complex molecules. Additionally, the presence of a cyclopropyl group at the 5-position adds rigidity to the molecular structure, which can influence both its electronic properties and its interactions with biological targets. The trifluoroethyl moiety further enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in triazole derivatives due to their demonstrated efficacy against various diseases. The fluorine atoms in the trifluoroethyl group not only improve the pharmacokinetic profile of molecules but also enhance their binding affinity to biological receptors. This has led to numerous studies focusing on fluorinated triazoles as potential therapeutic agents. For instance, research has shown that certain triazole-based compounds exhibit significant antimicrobial and anti-inflammatory properties. The structural motif of 4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole aligns well with these findings, suggesting that it may possess similar bioactivities.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the chloromethyl group typically involves halogenation reactions or nucleophilic substitution processes. The cyclopropyl ring can be incorporated through cyclization reactions or by introducing a cyclopropanecarboxylic acid derivative followed by subsequent modifications. The final step often involves protecting group strategies to safeguard sensitive functional groups during purification and further derivatization.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The combination of reactive sites and structural rigidity allows for diverse chemical modifications. For example, the chloromethyl group can be further functionalized into amine or ester derivatives through subsequent reactions. These modifications can lead to novel compounds with enhanced pharmacological properties. Similarly, the presence of the cyclopropyl ring provides a scaffold that can be modified to optimize interactions with biological targets.

Recent advancements in computational chemistry have also facilitated the exploration of this compound's potential applications. Molecular modeling studies have been conducted to predict how 4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole might interact with various biological receptors. These studies have provided insights into its binding affinity and selectivity profiles. Additionally, virtual screening techniques have been employed to identify potential drug-like analogs based on this scaffold.

The pharmaceutical industry has been particularly interested in developing new drugs with improved efficacy and reduced side effects. Triazole derivatives have emerged as a promising class of compounds due to their versatility and bioactivity. The structural features of 4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole, including its fluorinated side chain and reactive chloromethyl group, make it an ideal candidate for further investigation in this context.

In conclusion,4-(chloromethyl)-5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel drug candidates. As research continues to uncover new applications for triazole derivatives,CAS No. 2172156-76-0 will undoubtedly play a crucial role in advancing our understanding of these compounds and their therapeutic implications.

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